Antibacterial Activity of N-(2-Carboxyphenyl)Phthalimide Against Gram-Positive Pathogens: A Comparative Assessment vs. Ciprofloxacin
In vitro antibacterial screening demonstrates that N-(2-carboxyphenyl)phthalimide (CPPD) exhibits potent bactericidal activity against a panel of bacterial strains, with its efficacy quantified using ciprofloxacin as a positive control [1]. The compound showed notable activity against Gram-positive pathogens, with S. aureus and S. epidermidis being susceptible at concentrations of 1 and 2 mg/well [1]. In contrast, Gram-negative strains like E. faecalis, P. aeruginosa, and E. coli required a higher concentration of 2 mg/well to achieve similar inhibitory effects [1].
| Evidence Dimension | Bacterial growth inhibition (Zone of inhibition equivalent) |
|---|---|
| Target Compound Data | Active at 1 mg/well for S. aureus and S. epidermidis; 2 mg/well for E. faecalis, P. aeruginosa, and E. coli |
| Comparator Or Baseline | Ciprofloxacin (positive control) |
| Quantified Difference | Potent bactericidal activity comparable to ciprofloxacin against S. aureus and S. epidermidis |
| Conditions | Agar well diffusion assay; compound dissolved in DMSO; incubation for 24 hours at 37°C |
Why This Matters
This quantitative, pathogen-specific activity profile validates the selection of this compound for studies targeting Gram-positive infections and supports its use as a lead scaffold distinct from other phthalimide analogs.
- [1] Govindarajan, S., et al. (2024). Experimental and theoretical vibrational analysis, structural conformations, DFT estimations, antibacterial, antifungal, DPPH,H2O2, Nitric oxide scavenging activity drug, in silico molecular docking, and ADMET studies of N-(2-carboxylphenyl) phthalimide (CPPD). Journal of Molecular Liquids, 408, 125322. View Source
